molecular formula C20H32O6 B1632594 Itol A CAS No. 1033747-78-2

Itol A

Cat. No.: B1632594
CAS No.: 1033747-78-2
M. Wt: 368.5 g/mol
InChI Key: HMPXQDVZEWENGB-FATXEXJGSA-N
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Description

Itol A is a natural organic compound belonging to the class of monoterpenes. It is primarily found in beneole and rosin. This compound is a colorless to pale yellow oily liquid with a distinct smell and taste. At room temperature, it is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is known for its potential as a plant-based insecticide, particularly against pests like the tobacco cutworm (Spodoptera litura) and the fall armyworm (Spodoptera frugiperda) .

Scientific Research Applications

Itol A has a wide range of scientific research applications, including:

Safety and Hazards

According to the Material Safety Data Sheet of Itol A, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station when handling this compound . In case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: Itol A can be synthesized through the extraction of natural sources such as Dragon brain or rosin. The extraction methods include distillation and solvent extraction. These methods can yield high-purity this compound from natural sources .

Industrial Production Methods: In industrial settings, this compound is typically extracted using large-scale distillation and solvent extraction techniques. These methods ensure the efficient and high-yield production of this compound, which is then used in various applications, including as an ingredient in flavors, fragrances, and as a solvent in the dye industry .

Chemical Reactions Analysis

Types of Reactions: Itol A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: this compound can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific bioactivity against certain insect pests and its potential as a plant-based insecticide. Its ability to disrupt juvenile hormone signaling pathways and inhibit crucial enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

(1R,2S,3R,6R,7R,9S,10S,11S,12R,13R,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16+,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPXQDVZEWENGB-FATXEXJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H]1[C@@H]3[C@@]4([C@@H]5[C@]2(C[C@@]([C@]4([C@]([C@@H]5O)(C(C)C)O)C)(O3)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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